molecular formula C19H16N4OS B2716414 N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013795-52-2

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B2716414
CAS RN: 1013795-52-2
M. Wt: 348.42
InChI Key: DRZHKBXQGUKEBV-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a compound that has been synthesized and characterized in various studies . It is expected that these molecules will find applications in organic and medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield and melting point of some compounds have been provided .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to inhibit the cyclooxygenase (cox) enzymes . These enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the cyclooxygenase (cox) enzymes , which play a crucial role in the synthesis of prostaglandins, thromboxanes, and prostacyclin. These molecules are involved in inflammation, pain, and fever responses in the body.

Pharmacokinetics

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they are likely absorbed and distributed in the body to exert their effects.

Result of Action

Benzothiazole derivatives have been found to inhibit the cyclooxygenase (cox) enzymes , which would result in a decrease in the production of prostaglandins, thromboxanes, and prostacyclin. This could potentially lead to a reduction in inflammation, pain, and fever responses in the body.

Action Environment

It is known that the inclusion of the thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces following langmuir adsorption curves . This suggests that the compound’s structure could potentially influence its action and stability.

Future Directions

The future directions for “N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” could involve further exploration of its potential applications in organic and medicinal chemistry . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-12-10-16(22-23(12)2)18(24)20-14-7-5-6-13(11-14)19-21-15-8-3-4-9-17(15)25-19/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZHKBXQGUKEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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